molecular formula C10H11ClO2 B2358313 3-(2-Chlorophenoxy)butan-2-one CAS No. 3757-62-8

3-(2-Chlorophenoxy)butan-2-one

Cat. No.: B2358313
CAS No.: 3757-62-8
M. Wt: 198.65
InChI Key: KVASTVZDQGHEKI-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)butan-2-one is an organic compound that belongs to the class of phenoxy ketones It is characterized by the presence of a chlorophenyl group attached to a butanone backbone

Scientific Research Applications

3-(2-Chlorophenoxy)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of “3-(2-Chlorophenoxy)-2-butanone” would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “3-(2-Chlorophenoxy)-2-butanone” would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future directions for research on “3-(2-Chlorophenoxy)-2-butanone” could include exploring its potential uses, studying its properties in more detail, and developing safer and more efficient methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenoxy)butan-2-one typically involves the reaction of 2-chlorophenol with 2-butanone under specific conditions. One common method is the Friedel-Crafts acylation, where 2-chlorophenol reacts with 2-butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenoxy)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)ethanol: A related compound with similar structural features but different functional groups.

    4-(2-Chlorophenoxy)butanoic acid: Another related compound with a carboxylic acid group instead of a ketone group.

Uniqueness

3-(2-Chlorophenoxy)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ketone group allows for various chemical transformations, while the chlorophenyl group provides specific interactions with biological targets.

Properties

IUPAC Name

3-(2-chlorophenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVASTVZDQGHEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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